N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1021258-07-0
VCID: VC8434538
Molecular Formula: C22H17ClN4O2S
Molecular Weight: 436.9 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide - 1021258-07-0](/images/structure/VC8434538.png)
Description |
The compound N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic molecule that belongs to the class of acetamides. Its structure integrates multiple functional groups, including an acetyl-substituted phenyl ring, a pyrazolo[1,5-a]pyrazine moiety, and a sulfanyl linkage. Compounds like this are often studied for their potential applications in medicinal chemistry due to their structural diversity and ability to interact with biological targets. Structural CharacteristicsThe molecular structure of the compound can be described as follows:
This combination of aromatic and heterocyclic systems contributes to its potential activity in various biochemical pathways. SynthesisAlthough specific synthesis details for this compound are not directly available in the search results, similar compounds involving acetamide derivatives are typically synthesized via:
Potential ApplicationsCompounds with similar structures have been explored for various pharmacological properties:
Further experimental studies would be required to confirm these activities for this specific compound. Analytical CharacterizationTo verify the identity and purity of such compounds, standard analytical techniques are employed:
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CAS No. | 1021258-07-0 |
Product Name | N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide |
Molecular Formula | C22H17ClN4O2S |
Molecular Weight | 436.9 g/mol |
IUPAC Name | N-(4-acetylphenyl)-2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C22H17ClN4O2S/c1-14(28)15-4-8-18(9-5-15)25-21(29)13-30-22-20-12-19(26-27(20)11-10-24-22)16-2-6-17(23)7-3-16/h2-12H,13H2,1H3,(H,25,29) |
Standard InChIKey | JKISECXUKHMNAV-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
PubChem Compound | 27396842 |
Last Modified | Aug 20 2023 |
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